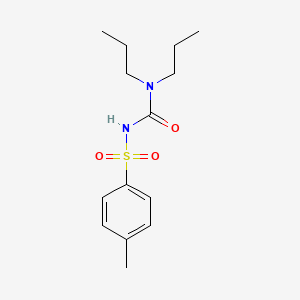
N-(4-sulfamoylphenyl)decanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-sulfamoylphenyl)decanamide: is a chemical compound with the molecular formula C16H26N2O3S . It is known for its applications in various fields, including medicinal chemistry, due to its unique structural properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylphenyl)decanamide typically involves the reaction of sulfanilamide with decanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents like ethanol, is also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-sulfamoylphenyl)decanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like .
Reduction: Reduction can be achieved using reducing agents such as .
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-sulfamoylphenyl)decanamide is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals .
Biology: It has been studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase, which is involved in various physiological processes .
Medicine: The compound shows promise in the development of new drugs for treating diseases such as cancer and bacterial infections due to its ability to inhibit specific enzymes .
Industry: In the industrial sector, it is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals .
Wirkmechanismus
N-(4-sulfamoylphenyl)decanamide exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt cellular processes in pathogens or cancer cells, leading to their death .
Vergleich Mit ähnlichen Verbindungen
- N-(4-sulfamoylphenyl)carbamothioyl amides
- N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
Uniqueness: N-(4-sulfamoylphenyl)decanamide is unique due to its long alkyl chain, which enhances its lipophilicity and ability to interact with lipid membranes. This property makes it more effective in penetrating cell membranes compared to other sulfonamide derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions and makes it a valuable tool in the development of new drugs and specialty chemicals.
Eigenschaften
Molekularformel |
C16H26N2O3S |
|---|---|
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
N-(4-sulfamoylphenyl)decanamide |
InChI |
InChI=1S/C16H26N2O3S/c1-2-3-4-5-6-7-8-9-16(19)18-14-10-12-15(13-11-14)22(17,20)21/h10-13H,2-9H2,1H3,(H,18,19)(H2,17,20,21) |
InChI-Schlüssel |
FAGSBFXBWGCSCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




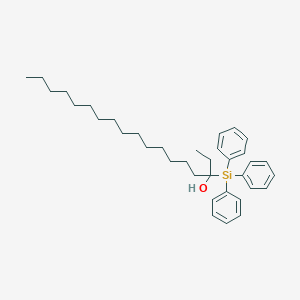
![N'-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide](/img/structure/B11953916.png)
![3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2-thione](/img/structure/B11953924.png)
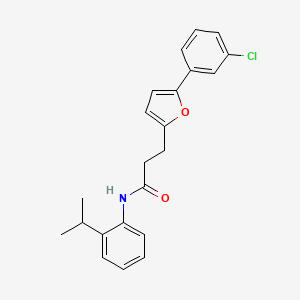

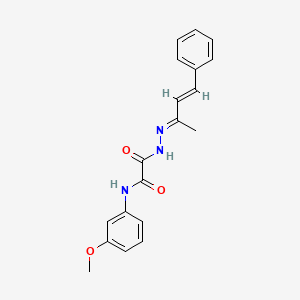
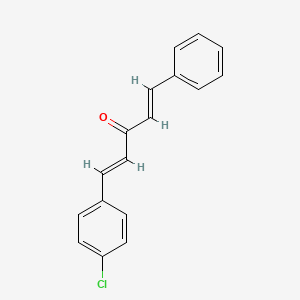

![N-[(Benzyloxy)carbonyl]seryltyrosine](/img/structure/B11953957.png)

![3-[(2-Hydroxybenzyl)amino]phenol](/img/structure/B11953971.png)
